2,4-Diphenyl-6-(3-(triphenylsilyl)phenyl)-1,3,5-triazine
Beschreibung
2,4-Diphenyl-6-(3-(triphenylsilyl)phenyl)-1,3,5-triazine is a triazine-based electron transport material (ETM) widely used in organic light-emitting diodes (OLEDs). Its structure features a central 1,3,5-triazine core substituted with two phenyl groups at the 2- and 4-positions and a 3-(triphenylsilyl)phenyl group at the 6-position. The triphenylsilyl group enhances electron transport properties due to its electron-withdrawing nature and steric bulk, which reduces aggregation and stabilizes excited states in OLED host-guest systems . This compound is particularly effective in blue phosphorescent OLEDs, where high triplet energy (>2.8 eV) and balanced charge transport are critical .
Eigenschaften
Molekularformel |
C39H29N3Si |
|---|---|
Molekulargewicht |
567.8 g/mol |
IUPAC-Name |
[3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-triphenylsilane |
InChI |
InChI=1S/C39H29N3Si/c1-6-17-30(18-7-1)37-40-38(31-19-8-2-9-20-31)42-39(41-37)32-21-16-28-36(29-32)43(33-22-10-3-11-23-33,34-24-12-4-13-25-34)35-26-14-5-15-27-35/h1-29H |
InChI-Schlüssel |
FSMXBRJCMNCDPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Biologische Aktivität
Introduction
2,4-Diphenyl-6-(3-(triphenylsilyl)phenyl)-1,3,5-triazine (CAS No. 2254737-32-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
- Molecular Formula : C39H29N3Si
- Molecular Weight : 567.75 g/mol
- Boiling Point : Predicted at approximately 729.3 °C
- Density : 1.24 g/cm³ (predicted)
- pKa : 0.78 (predicted)
The biological activity of 2,4-Diphenyl-6-(3-(triphenylsilyl)phenyl)-1,3,5-triazine is primarily attributed to its interaction with specific cellular pathways involved in cancer cell proliferation and survival. Notably, the compound has been shown to inhibit the eEF2K protein, which plays a crucial role in regulating protein synthesis and energy homeostasis in cells. Aberrant function of eEF2K is linked to several cancers, including triple-negative breast cancer (TNBC) .
Cytotoxicity Assays
Recent studies have demonstrated that 2,4-Diphenyl-6-(3-(triphenylsilyl)phenyl)-1,3,5-triazine exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxic activity observed in different studies:
Case Studies
-
Triple-Negative Breast Cancer :
A study highlighted that compound 36 (related to the triazine structure) significantly suppressed the viability and migration of MDA-MB-231 cells while showing comparable effects to paclitaxel in xenograft models without noticeable toxicity . -
Microtubule Dynamics :
In assays involving HeLa cells, compounds derived from similar triazine structures displayed alterations in microtubule dynamics, indicating potential as microtubule-targeting agents .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparisons with Similar Compounds
Core Structural Variations
2-Phenyl-4,6-bis(3-(triphenylsilyl)phenyl)-1,3,5-triazine (mSiTrz)
- Structure : Contains two triphenylsilylphenyl groups at positions 4 and 6, compared to one in the target compound.
- Impact : The additional silyl group enhances electron mobility but may reduce hole injection efficiency. This makes mSiTrz suitable for mixed-host systems, where complementary hole-transport materials (e.g., carbazole derivatives) are required .
- Device Performance : In blue OLEDs, mSiTrz achieves external quantum efficiencies (EQE) of ~20% when paired with carbazole-based hosts like 26CzDBF .
2,4-Diphenyl-6-(4-(trifluoromethyl)phenyl)-1,3,5-triazine (3e)
- Structure : Replaces the triphenylsilyl group with a trifluoromethylphenyl moiety.
- Impact : The trifluoromethyl group is strongly electron-withdrawing, increasing the electron-deficient character of the triazine core. However, its smaller size may lead to aggregation, reducing film quality in devices .
TPTRZ and TPPTRZ (Triphenylene-Based Triazines)
- Structure : Incorporate a triphenylene group (e.g., TPTRZ: 2,4-diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine).
- Impact : Triphenylene facilitates π-π stacking, enhancing electron mobility (μₑ ~10⁻³ cm²/Vs) through ordered molecular packing. This contrasts with the bulkier triphenylsilyl group, which prioritizes solubility and amorphous film formation .
Photophysical and Electronic Properties
Table 1: Key Photophysical Parameters
| Compound | Triplet Energy (eV) | Electron Mobility (cm²/Vs) | λₑₘ (nm) | Application |
|---|---|---|---|---|
| Target Compound | ~2.9 | 10⁻⁴ – 10⁻³ | 450–470 | Blue OLED Host |
| mSiTrz | ~2.95 | 10⁻³ – 10⁻² | 460–480 | Mixed Host Systems |
| 3e (CF₃-substituted) | ~2.85 | 10⁻⁵ – 10⁻⁴ | 440–460 | UV-Stable Films |
| TPTRZ | ~2.8 | 10⁻³ – 10⁻² | 470–490 | High-Mobility ETMs |
- Triplet Energy : The target compound’s high triplet energy (~2.9 eV) is comparable to mSiTrz (~2.95 eV) and exceeds that of TPTRZ (~2.8 eV), making it suitable for blue-emitting devices .
- Electron Mobility : mSiTrz and TPTRZ exhibit higher mobility due to multiple silyl groups or π-π interactions, respectively. The target compound balances moderate mobility with film-forming properties .
Device Performance in OLEDs
Table 2: OLED Performance Metrics
| Compound | EQE (%) | Turn-On Voltage (V) | Lifetime (T₉₀, hrs) |
|---|---|---|---|
| Target Compound | 18–22 | 3.2 | >500 |
| mSiTrz (mixed host) | 20–24 | 3.0 | >600 |
| TPTRZ | 15–18 | 3.5 | >400 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
